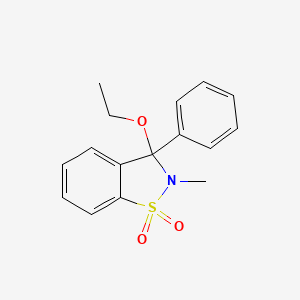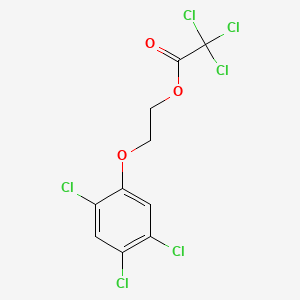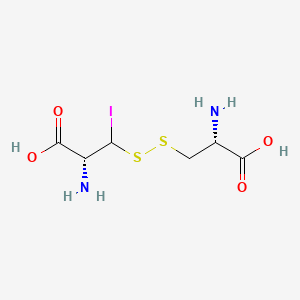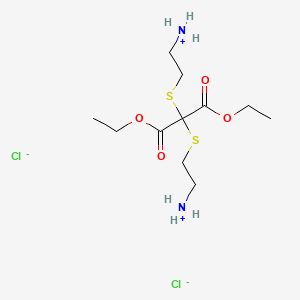
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is a chemical compound that features a picolinic acid moiety linked to a 2,2-dimethyl-1,3-dioxolane group via a methoxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid typically involves the following steps:
Formation of the 2,2-Dimethyl-1,3-dioxolane group: This can be achieved by reacting glycerol with acetone in the presence of an acid catalyst to form solketal.
Attachment of the methoxy group: The solketal is then reacted with methanol under acidic conditions to introduce the methoxy group.
Coupling with picolinic acid: Finally, the methoxy-substituted solketal is coupled with picolinic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid involves its interaction with specific molecular targets and pathways. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features but lacking the picolinic acid moiety.
Picolinic acid derivatives: Compounds that share the picolinic acid core but have different substituents.
Uniqueness
6-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)picolinic acid is unique due to the combination of the picolinic acid and 2,2-dimethyl-1,3-dioxolane groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
6-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2)17-7-8(18-12)6-16-10-5-3-4-9(13-10)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
SAHLVKZNPSBQQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)COC2=CC=CC(=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)







